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Compound of Interest

Compound Name: 2-Bromo-5-hydroxypyridine

Cat. No.: B120221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of substituted pyridines is a critical step in pharmaceutical and

materials science research. 2-Bromo-5-hydroxypyridine and its derivatives are important

building blocks in the synthesis of novel compounds with potential biological activity. Due to the

presence of the hydroxyl group at the 5-position and the bromine atom at the 2-position, this

molecule can exist in tautomeric forms, primarily the hydroxypyridine (enol) and pyridone (keto)

forms. This guide provides a comparative analysis of the key experimental techniques used to

confirm the structure of these derivatives, supported by experimental data and detailed

methodologies.

Spectroscopic Data Comparison
The predominant tautomeric form of 2-Bromo-5-hydroxypyridine is crucial for understanding

its reactivity and intermolecular interactions. In many cases, the pyridone form is more stable,

particularly in the solid state and in polar solvents. To provide a clear comparison, this guide

presents data for the pyridone tautomer (5-Bromo-2(1H)-pyridone) and a close analog of the

enol form, 2-Bromo-5-methoxypyridine, where the methyl group "locks" the hydroxyl

functionality.

Table 1: Comparative ¹H NMR Spectroscopic Data
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Compound Solvent δ H-3 (ppm) δ H-4 (ppm) δ H-6 (ppm)
Other
Signals
(ppm)

5-Bromo-

2(1H)-

pyridone

DMSO-d₆
6.53 (d, J=9.7

Hz)

7.63 (dd,

J=9.7, 2.8

Hz)

7.73 (d, J=2.8

Hz)

11.9 (br s,

1H, NH)

2-Bromo-5-

methoxypyridi

ne

CDCl₃ 7.42 (d) 7.15 (dd) 8.19 (d)
3.84 (s, 3H,

OCH₃)[1]

Table 2: Comparative ¹³C NMR Spectroscopic Data

Compo
und

Solvent
δ C-2
(ppm)

δ C-3
(ppm)

δ C-4
(ppm)

δ C-5
(ppm)

δ C-6
(ppm)

Other
Signals
(ppm)

5-Bromo-

2(1H)-

pyridone

DMSO-d₆ 161.1 110.2 142.1 118.9 140.2 -

2-Bromo-

5-

methoxy

pyridine

CDCl₃ 141.8 123.1 140.2 155.9 148.1

55.8

(OCH₃)

[1]

Table 3: Comparative FT-IR Spectroscopic Data

Compound Major Peaks (cm⁻¹) Interpretation

5-Bromo-2(1H)-pyridone
~3100-2800 (br), ~1660 (s),

~1600, ~1480

N-H stretch (H-bonded), C=O

stretch (amide), C=C/C=N

stretches

2-Bromo-5-methoxypyridine
~3050, ~1570, 1460, ~1280,

1030, ~780

C-H aromatic stretch,

C=C/C=N stretches, C-O-C

stretch, C-Br stretch[1]
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Table 4: Mass Spectrometry Data

Compound Ionization Mode
[M]+ or [M+H]⁺
(m/z)

Key Fragments
(m/z)

5-Bromo-2(1H)-

pyridone
GC-MS 173/175 94, 66

Experimental Protocols
Detailed methodologies are essential for the reproducibility of structural confirmation studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms and infer the tautomeric form in solution.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent

(e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Ensure the sample is fully dissolved. Sonication may be used if necessary.

¹H NMR Spectroscopy Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.
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Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Reference the

spectrum to the residual solvent peak.

¹³C NMR Spectroscopy Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0 to 180 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, depending on sample concentration.

Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. Reference the

spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, which can help distinguish

between the hydroxyl and carbonyl groups of the tautomers.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) or KBr pellet

accessory.

Sample Preparation (ATR):

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

Data Presentation: Transmittance or Absorbance.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound,

confirming its elemental composition.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a High-Resolution Mass

Spectrometer (e.g., Q-TOF).

Sample Preparation (GC-MS):

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as

dichloromethane or methanol.

Inject a small volume (e.g., 1 µL) into the GC inlet.

GC-MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 40-400 m/z.

GC Column: A suitable capillary column (e.g., DB-5ms).

Temperature Program: An appropriate temperature gradient to ensure separation and elution

of the compound.

Visualization of Analytical Workflows
The logical flow of experiments and data interpretation is crucial for unambiguous structure

determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Confirming the Structure of 2-Bromo-5-hydroxypyridine
Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120221#confirming-the-structure-of-2-bromo-5-
hydroxypyridine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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